2H-1,4-Benzoxazine, 2,2'-(1,2-ethanediyl)bis[3,4-dihydro-

Description

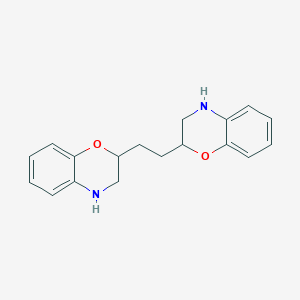

2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] is a heterocyclic compound that features a benzene ring fused with an oxazine ring. This compound is part of the larger family of benzoxazines, which are known for their diverse biological and synthetic applications. Benzoxazines are significant in the field of organic chemistry due to their stability and reactivity, making them valuable in various scientific and industrial applications .

Properties

CAS No. |

55879-77-1 |

|---|---|

Molecular Formula |

C18H20N2O2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

2-[2-(3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazine |

InChI |

InChI=1S/C18H20N2O2/c1-3-7-17-15(5-1)19-11-13(21-17)9-10-14-12-20-16-6-2-4-8-18(16)22-14/h1-8,13-14,19-20H,9-12H2 |

InChI Key |

WRXFWWNIQVVWKD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC=CC=C2N1)CCC3CNC4=CC=CC=C4O3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] can be achieved through several methods. One efficient method involves a one-pot reaction using potassium carbonate (K2CO3) and water (H2O) in an ionic liquid medium such as [omim][BF4]. The reaction typically involves the chemoselective synthesis of 3-aryl-2H-1,4-benzoxazine derivatives from their corresponding o-aminophenols and phenacyl bromides at room temperature . This method is environmentally benign and allows for the recovery and reuse of the ionic liquid, making it a sustainable approach.

Chemical Reactions Analysis

2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form oxo-derivatives.

Reduction: Reduction reactions can yield dihydro-derivatives.

Substitution: Substitution reactions, particularly involving halogens, can lead to the formation of various substituted benzoxazines. Common reagents used in these reactions include potassium carbonate, phenacyl bromides, and various reducing agents. .

Scientific Research Applications

2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] has numerous scientific research applications:

Chemistry: It is used in the synthesis of heterocyclic compounds and as a building block for more complex molecules.

Biology: This compound has shown potential in biological studies due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] involves its interaction with various molecular targets and pathways. For instance, certain benzoxazine derivatives have been found to inhibit hypoxic tumors by downregulating hypoxia-induced genes while exhibiting low toxicity to normoxic cells . Additionally, 2,3-dihydro-1,4-benzoxazines have been investigated as orally bioavailable anticancer agents via inhibition of angiogenesis .

Comparison with Similar Compounds

2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] can be compared with other similar compounds such as:

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds are isosteres of 2,2-dimethylchromans and have been evaluated for their biological activities.

2H-1,4-Benzoxazin-3(4H)-one: This compound is another benzoxazine derivative with significant biological activities. The uniqueness of 2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications in various fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.